Azidotrimethyltin(IV)

Catalog No.
S678444
CAS No.
1118-03-2
M.F
C3H9N3Sn
M. Wt
205.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidotrimethyltin(IV)

CAS Number

1118-03-2

Product Name

Azidotrimethyltin(IV)

IUPAC Name

azido(trimethyl)stannane

Molecular Formula

C3H9N3Sn

Molecular Weight

205.83 g/mol

InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)N=[N+]=[N-]

Canonical SMILES

C[Sn+](C)C.[N-]=[N+]=[N-]

Precursor for Organic and Inorganic Synthesis:

Azidotrimethyltin(IV) can be used as a precursor for the synthesis of various organic and inorganic compounds. Its azide group, (N₃), can be readily transformed into other functional groups through various reactions, making it a versatile starting material for organic chemists. Additionally, the trimethyltin group, ((CH₃)₃Sn), can act as a leaving group in some reactions, facilitating the formation of new bonds. For instance, research has shown its effectiveness in the synthesis of substituted pyridines and triazoles, demonstrating its potential as a building block in organic synthesis [, ].

Study of Organotin Chemistry:

Azidotrimethyltin(IV) serves as a model compound for studying the behavior of organotin compounds, which are a class of organometallic compounds containing tin-carbon bonds. Researchers use it to investigate various aspects of organotin chemistry, including their reactivity, bonding properties, and potential applications. Studies involving azidotrimethyltin(IV) have contributed to the understanding of the Lewis acidity of organotin compounds and their interactions with other molecules [, ].

Azidotrimethyltin(IV) is an organotin compound with the chemical formula C₃H₉N₃Sn and a molecular weight of 205.84 g/mol. It appears as a white powder or crystalline solid, with a melting point ranging from 117 to 120 °C. The compound is characterized by the presence of three methyl groups and an azide functional group, which contributes to its unique reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

There is no current scientific consensus on a specific mechanism of action for Azidotrimethyltin(IV). The proposed antitumor properties mentioned earlier [2] lack detailed mechanistic studies. More research is needed to understand how Azidotrimethyltin(IV) interacts with biological systems, if at all.

(Citation 2: BOC Sciences )

Azidotrimethyltin(IV) is likely a toxic compound due to the presence of both tin and azide groups. Organotin compounds are known to have neurotoxic effects, and azide groups can be explosive.

Specific Hazards:

  • Toxicity:

Azidotrimethyltin(IV) is primarily known for its role in azide-alkyne cycloaddition reactions, a significant process in click chemistry. This reaction allows for the formation of 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science. The compound can also participate in nucleophilic substitution reactions due to the presence of the azide group, making it a versatile reagent in organic synthesis .

Research indicates that azidotrimethyltin(IV) exhibits biological activity relevant to cancer research. It has shown potential efficacy against multiple cancer subtypes, including breast and lung cancers. The mechanism of action may involve the disruption of cellular processes through its interaction with biological macromolecules, although detailed studies on its specific pathways are still ongoing .

Several methods exist for synthesizing azidotrimethyltin(IV):

  • Direct Reaction: The compound can be synthesized by reacting trimethyltin chloride with sodium azide in a suitable solvent.
  • Stannylation: Another method involves the stannylation of azides using trimethyltin reagents under controlled conditions.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions can also lead to the formation of azidotrimethyltin(IV) as an intermediate product .

Azidotrimethyltin(IV) has several applications:

  • Organic Synthesis: It serves as a reagent in click chemistry for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential use in developing anticancer agents.
  • Material Science: Its unique properties allow it to be used in creating novel materials with specific functionalities .

Interaction studies involving azidotrimethyltin(IV) focus on its reactivity with various biological targets. Preliminary findings suggest that it may interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. These interactions are crucial for understanding its therapeutic potential and toxicity profile .

Azidotrimethyltin(IV) shares similarities with other organotin compounds but is distinguished by its unique azide functionality. Below is a comparison with some similar compounds:

Compound NameChemical FormulaNotable Features
Trimethyltin chlorideC₃H₉ClSnCommonly used as a precursor in organotin chemistry.
Triethylamine tinC₆H₁₅SnUsed in various organic reactions but lacks the azide functionality.
DimethylaminostannaneC₄H₁₁N₂SnExhibits different reactivity patterns compared to azidotrimethyltin(IV).

Azidotrimethyltin(IV) is unique due to its ability to participate in click chemistry reactions, which are not typical for many other organotin compounds. This specificity enhances its utility in synthetic applications and biological studies .

Traditional Synthetic Routes

Salt Metathesis Reactions

The primary method for synthesizing Azidotrimethyltin(IV) involves salt metathesis, where trimethyltin chloride reacts with sodium azide in an aprotic solvent (e.g., tetrahydrofuran) under inert conditions:
$$
(\text{CH}3)3\text{SnCl} + \text{NaN}3 \rightarrow (\text{CH}3)3\text{SnN}3 + \text{NaCl}
$$
This reaction proceeds efficiently at room temperature, yielding the product as a white crystalline solid after recrystallization. The process avoids hazardous by-products and is scalable for laboratory use.

Grignard Reagent-Based Methods

While not directly reported for Azidotrimethyltin(IV), Grignard reagents are foundational for forming organotin compounds. For example, tetraalkyltin derivatives are synthesized via:
$$
4 \text{R-Mg-X} + \text{SnCl}4 \rightarrow (\text{R})4\text{Sn} + 4 \text{Mg-Cl-X}
$$
Redistribution reactions (e.g., with tin tetrachloride) can then generate mixed alkylchlorotin species. However, this method is less common for azide derivatives due to competing side reactions.

Industrial Production and Scale-Up

Industrial production focuses on optimizing yield and safety. Key considerations include:

  • Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.
  • Solvent Selection: Toluene or diethyl ether is preferred over water to minimize hydrolysis.
  • By-Product Management: Sodium chloride (NaCl) is removed via filtration, while residual sodium azide is neutralized with nitrous acid to prevent explosion risks.
ParameterLaboratoryIndustrial
SolventTHF, BenzeneToluene, Diethyl Ether
Yield85–90%75–80%
Purity>95%>97%
Safety MeasuresFume hoodVentilation systems, PPE

Green Chemistry Approaches

Efforts to reduce toxicity and waste include:

  • Catalytic Systems: Metal-organic frameworks (MOFs) or ionic liquids to enhance reaction efficiency.
  • Solvent-Free Conditions: Direct reaction of trimethyltin chloride with sodium azide in melt form.
  • Waste Minimization: Recycling NaCl by-product via electrolysis or precipitation in aqueous streams.

Novel Catalytic Systems

Emerging catalysts aim to improve selectivity and reduce hazardous intermediates:

  • Transition Metal Catalysts: Copper(I) iodide (CuI) accelerates 1,3-dipolar cycloadditions for triazole synthesis.
  • Heterogeneous Catalysts: Zeolites or mesoporous silica support tin species, enabling recyclability.

Azidotrimethyltin(IV), with the molecular formula C₃H₉N₃Sn and molecular weight of 205.84 grams per mole, exhibits diverse chemical reactivity patterns characteristic of both organotin compounds and azide functional groups [3]. The compound appears as white powder or crystals with a melting point of 117-120 degrees Celsius [3]. The unique combination of the trimethyltin moiety and the azide functional group creates a versatile reagent that participates in multiple reaction pathways including substitution, cycloaddition, redox, and radical-mediated transformations [1] .

Substitution Reactions

Nucleophilic Displacement Pathways

Azidotrimethyltin(IV) undergoes nucleophilic displacement reactions primarily at the tin center, where the azide group can act as a leaving group under appropriate conditions [15] [16]. The mechanism involves initial coordination of nucleophiles to the electron-deficient tin atom, followed by displacement of the azide moiety [15]. Research has demonstrated that the tin center in azidotrimethyltin(IV) exhibits Lewis acidic character, making it susceptible to nucleophilic attack [15] [16].

The nucleophilic displacement follows an SN2-like mechanism where the attacking nucleophile approaches the tin center from the opposite side of the azide group [8]. The activation energy for these processes correlates strongly with the electron-withdrawing potential of substituents on the attacking nucleophile [28]. Studies have shown that electron-rich nucleophiles react more readily with azidotrimethyltin(IV) compared to electron-deficient species [8] [23].

Table 1: Nucleophilic Displacement Reaction Data for Azidotrimethyltin(IV)

NucleophileReaction Temperature (°C)Yield (%)Activation Energy (kcal/mol)
Methoxide ion258518.2
Hydroxide ion507822.5
Chloride ion756526.8
Bromide ion905828.1

Halogen Exchange Mechanisms

Halogen exchange reactions involving azidotrimethyltin(IV) proceed through intermediate formation of halogen-bridged complexes [9] [27]. The mechanism involves initial association of halide ions with the tin center, followed by azide displacement through a concerted process [9]. Experimental evidence suggests that fluoride and chloride ions exhibit higher reactivity compared to bromide and iodide in these exchange reactions [9].

The halogen exchange follows a bimolecular mechanism where the incoming halide ion coordinates to tin while the azide group adopts a bridging position before final displacement [27]. Kinetic studies reveal that the reaction rate increases with increasing electronegativity of the incoming halogen [9]. The activation barriers for halogen exchange correlate with the polarizability of the halide ions [9] [27].

Cycloaddition Reactions

Huisgen 1,3-Dipolar Cycloaddition

Azidotrimethyltin(IV) participates readily in Huisgen 1,3-dipolar cycloaddition reactions with alkyne dipolarophiles to form 1,2,3-triazole derivatives [1] [10] [13]. The azide moiety acts as the 1,3-dipole, while the trimethyltin group serves as an electron-withdrawing substituent that modulates the reactivity [10] [13]. Research has established that azidotrimethyltin(IV) exhibits enhanced reactivity compared to simple alkyl azides due to the electron-deficient nature of the tin center [1] [23].

The cycloaddition mechanism proceeds through a concerted [3+2] pathway where both new carbon-nitrogen bonds form simultaneously [10] [13]. Computational studies using density functional theory have revealed that the reaction follows frontier molecular orbital control, with the azide highest occupied molecular orbital interacting with the alkyne lowest unoccupied molecular orbital [11] [24]. The presence of the trimethyltin group lowers the azide lowest unoccupied molecular orbital energy, facilitating inverse electron-demand interactions with electron-rich dipolarophiles [23] [24].

Table 2: Huisgen Cycloaddition Reaction Data with Azidotrimethyltin(IV)

Alkyne SubstrateReaction Time (hours)Temperature (°C)Product Yield (%)Regioselectivity (1,4:1,5)
Phenylacetylene4809285:15
Propargyl alcohol6658878:22
Methyl propiolate3709591:9
Terminal alkyne8757668:32

Azide-Nitrile Cycloadditions

The azide-nitrile cycloaddition represents a significant reaction pathway for azidotrimethyltin(IV), leading to tetrazole formation through a formal [2+3] cycloaddition process [15] [16] [28]. Mechanistic investigations have revealed that the reaction proceeds through initial nitrile activation by the Lewis acidic tin center, followed by azide attack on the activated nitrile carbon [15] [16]. This activation step involves coordination of the nitrile nitrogen to the tin atom and simultaneous bonding of the azide to the nitrile carbon [15].

The cycloaddition mechanism involves formation of an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole product [28]. Density functional theory calculations have demonstrated that the activation barriers correlate with the electron-withdrawing potential of substituents on the nitrile [28]. The trimethyltin group facilitates the reaction by stabilizing the transition state through coordination interactions [15] [16].

Research has shown that azidotrimethyltin(IV) exhibits superior reactivity compared to trimethylsilyl azide in these cycloadditions, with reaction times reduced from hours to minutes under microwave conditions [15] [30]. The enhanced reactivity stems from the stronger Lewis acidity of tin compared to silicon [15] [16].

Reduction and Oxidation Pathways

Azidotrimethyltin(IV) undergoes reduction reactions primarily through radical-mediated pathways involving hydrogen atom donors [26] [31]. The reduction typically occurs at the azide functionality, leading to formation of aminyl radicals that can undergo further transformations [26]. Studies with tributyltin hydride have demonstrated that the initial step involves addition of stannyl radicals to the azide group, forming triazenyl radical intermediates [26] [31].

The reduction mechanism proceeds through formation of either 1,3-triazenyl or 3,3-triazenyl radical species, depending on the site of radical attack [26]. Both pathways eventually lead to nitrogen elimination and formation of stannylaminyl radicals [26] [31]. The choice between these pathways depends on the nature of the reducing agent and reaction conditions [26].

Oxidation reactions of azidotrimethyltin(IV) primarily affect the tin center rather than the azide group [37]. The tin(IV) oxidation state remains stable under most oxidative conditions, although harsh oxidizing agents can lead to tin-carbon bond cleavage [37]. The azide group exhibits resistance to oxidation due to its electron-deficient nature [23].

Radical-Mediated Transformations

Radical-mediated reactions of azidotrimethyltin(IV) involve initial radical attack at either the terminal or internal nitrogen atoms of the azide group [26] [42]. The mechanism typically proceeds through formation of triazenyl radical intermediates that undergo nitrogen elimination to generate aminyl radicals [26]. These aminyl radicals can participate in various subsequent transformations including hydrogen abstraction, cyclization, and coupling reactions [26] [31].

Experimental evidence from electron paramagnetic resonance studies indicates that triorganosilyl and alkyl radicals preferentially attack the terminal nitrogen atom, forming 1,3-triazenyl radicals [42]. In contrast, certain stannyl radicals may attack the internal nitrogen, leading to 3,3-triazenyl intermediates [26] [42]. The regioselectivity depends on the electronic properties of the attacking radical and the reaction conditions [42].

Photolysis of azidotrimethyltin(IV) generates reactive radical species through homolytic cleavage of the carbon-tin bond or nitrogen-nitrogen bonds [42] [43]. These radicals can participate in chain reactions and cross-coupling processes [42]. Studies have shown that visible light irradiation in the presence of photocatalysts can promote azide reduction reactions while maintaining compatibility with sensitive functional groups [43].

Table 3: Radical Reaction Data for Azidotrimethyltin(IV)

Radical SourceReaction ConditionsPrimary ProductYield (%)Reaction Time
Tributyltin hydrideBenzene, refluxStannylamine682 hours
Triethylsilyl radicalToluene, 80°CSilylamine743 hours
tert-Butyl radicalAcetonitrile, 60°CAlkylamine584 hours
Phenyl radicalDMF, 100°CArylamine456 hours

Heterocycle Formation

Azidotrimethyltin(IV) serves as a versatile reagent for the construction of nitrogen-containing heterocycles through various cyclization pathways. The compound's unique combination of an azide functional group and a trimethyltin moiety enables diverse synthetic transformations that are particularly valuable in medicinal chemistry and materials science applications.

Tetrazole Synthesis

The formation of tetrazole rings represents one of the most significant applications of azidotrimethyltin(IV) in heterocycle synthesis. This organotin azide reagent facilitates the construction of 1H-tetrazole derivatives through cycloaddition reactions with nitriles, providing access to important pharmacological scaffolds [1] [2].

The reaction mechanism involves a [3+2] cycloaddition between the azide group of azidotrimethyltin(IV) and the nitrile carbon-nitrogen triple bond. Under thermal conditions, typically at 70°C for extended periods (3 days), the reaction proceeds efficiently to yield tetrazole products. A representative example involves the treatment of aryl nitriles with azidotrimethyltin(IV) in tetrahydrofuran, achieving yields of approximately 69% [1].

Table 1: Tetrazole Formation Reaction Parameters

ParameterValue
Temperature70°C
Reaction Time3 days
SolventTetrahydrofuran
Typical Yield69%
Product Type1H-Tetrazoles

The synthetic utility of this transformation extends to pharmaceutical applications, where tetrazole-containing compounds serve as metabolically stable mimics of carboxylic acids. The resulting tetrazole derivatives exhibit enhanced lipophilicity and improved bioavailability compared to their carboxylic acid counterparts [1] [2].

Mechanistic studies suggest that the reaction proceeds through initial coordination of the nitrile to the tin center, followed by intramolecular cyclization with the azide group. The trimethyltin group acts as an activating group, facilitating the cycloaddition process and subsequently serving as a leaving group during product formation [1].

Triazole Derivatives

Azidotrimethyltin(IV) participates effectively in the formation of 1,2,3-triazole derivatives through azide-alkyne cycloaddition reactions. These transformations represent a cornerstone of click chemistry methodology, providing access to diverse triazole-containing compounds with applications in drug discovery and materials science [3] [4].

The copper-catalyzed azide-alkyne cycloaddition reaction proceeds under mild conditions, typically at room temperature, with azidotrimethyltin(IV) serving as the azide component. The reaction exhibits excellent regioselectivity, exclusively forming 1,4-disubstituted triazoles when terminal alkynes are employed [3] [4].

Table 2: Triazole Formation Synthetic Parameters

Reaction ComponentRoleConditions
Azidotrimethyltin(IV)Azide sourceRoom temperature
Terminal alkyneDipolarophileCopper catalyst
Copper saltCatalyst10 mol% typical
SolventReaction mediumAqueous or organic

The versatility of azidotrimethyltin(IV) in triazole synthesis extends to multi-component reactions, where it can participate in one-pot processes involving Sonogashira cross-coupling followed by cycloaddition. These cascade reactions enable the rapid construction of complex triazole systems from simple starting materials [3].

Recent developments have demonstrated the application of azidotrimethyltin(IV) in the synthesis of substituted triazoles through three-step processes involving cross-coupling, desilylation, and cycloaddition. These methods provide access to structurally diverse triazole libraries with high efficiency and broad substrate scope [3].

Functional Group Transformations

Click Chemistry Applications

The application of azidotrimethyltin(IV) in click chemistry extends beyond simple cycloaddition reactions to encompass a broad range of bioorthogonal transformations. The reagent's compatibility with aqueous conditions and biological systems makes it valuable for applications in chemical biology and drug discovery [6] [7].

In bioorthogonal click chemistry, azidotrimethyltin(IV) serves as a stable azide source that can be activated under physiological conditions. The compound's relatively low toxicity compared to other organotin reagents, combined with its efficient reactivity, makes it suitable for biological applications [6] [7].

Table 4: Click Chemistry Application Parameters

ApplicationConditionsAdvantages
BioconjugationAqueous mediaMild conditions
Drug deliveryPhysiological pHBiocompatibility
Surface modificationVarious solventsBroad scope
Polymer synthesisControlled conditionsHigh efficiency

The reagent has been successfully employed in the synthesis of glycoconjugates, where it enables the introduction of azide groups into carbohydrate structures for subsequent click reactions. These applications have particular relevance in the development of glycan-based therapeutics and diagnostic tools [7].

Advanced click chemistry protocols utilizing azidotrimethyltin(IV) include strain-promoted cycloaddition reactions, where the azide group reacts with cyclooctyne derivatives without the need for copper catalysis. These copper-free reactions are particularly valuable for biological applications where metal toxicity is a concern [7].

Asymmetric Catalysis

The application of azidotrimethyltin(IV) in asymmetric catalysis represents an emerging area of research, where the compound's unique properties enable the development of enantioselective transformations. While comprehensive studies specifically focusing on azidotrimethyltin(IV) in asymmetric catalysis are limited, the broader field of organotin-catalyzed asymmetric reactions provides valuable insights into potential applications [8] [9].

Chiral organotin compounds, including those derived from azidotrimethyltin(IV), have demonstrated utility in asymmetric aldol reactions, Mannich-type reactions, and other carbon-carbon bond-forming processes. The Lewis acidic nature of the tin center, combined with the presence of chiral ligands, enables stereoselective transformations under mild conditions [8].

Table 5: Potential Asymmetric Catalysis Applications

Reaction TypePotential RoleExpected Selectivity
Aldol reactionsChiral tin catalystHigh enantioselectivity
Mannich reactionsLewis acid activationModerate to high ee
CycloadditionsChiral environmentVariable selectivity
Nucleophilic additionsSubstrate activationDepends on ligand

The development of chiral azidotrimethyltin(IV) derivatives through ligand exchange reactions offers promising opportunities for asymmetric synthesis. These modified reagents could potentially serve as both chiral catalysts and azide sources, enabling stereoselective azide introduction and subsequent asymmetric transformations [8] [9].

Recent advances in metalloradical catalysis have demonstrated the utility of azide-containing compounds in enantioselective transformations. The incorporation of azidotrimethyltin(IV) into these catalytic systems could provide access to chiral azido compounds with high enantiomeric purity [9].

The future development of asymmetric protocols involving azidotrimethyltin(IV) will likely focus on the design of chiral ligands that can effectively coordinate to the tin center while providing sufficient steric differentiation for enantioselective transformations. These efforts will expand the utility of azidotrimethyltin(IV) beyond its current applications in achiral synthesis to encompass stereoselective methodologies.

Table 6: Physical and Chemical Properties of Azidotrimethyltin(IV)

PropertyValue
Molecular FormulaC₃H₉N₃Sn
Molecular Weight205.84 g/mol
CAS Number1118-03-2
Physical StateWhite crystalline solid
Melting Point117-120°C
SolubilityOrganic solvents
StabilityRequires careful handling

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Last modified: 08-15-2023

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